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molecular formula C12H11N B1664054 2-Aminobiphenyl CAS No. 90-41-5

2-Aminobiphenyl

Cat. No. B1664054
M. Wt: 169.22 g/mol
InChI Key: TWBPWBPGNQWFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637707B2

Procedure details

40 mmol of an aniline derivative (III) were suspended or dissolved in a mixture of 20 ml of water, 8 ml of 10% by weight aqueous hydrochloric acid and 8 ml of a 1M solution of titanium(III) chloride in 16 ml of 10% by weight aqueous hydrochloric acid (48 mmol of HCl). To this suspension or solution were added, at room temperature, 2 mmol of the tetrafluoroborate salt of a diazonium compound (II) in small portions as a solid over a period of 10 minutes. Once the mixture thus formed had been stirred for a further 15 minutes, a solution of 4.0 g of sodium hydroxide and 4.0 g of sodium sulfite in 40 ml of water was added. The reaction mixture was extracted three times with diethyl ether and the combined organic phases were then washed with saturated sodium chloride solution and dried over sodium sulfate. After the crude product had been concentrated under reduced pressure and purified by column chromatography, the 2-aminobiphenyl was obtained as a light brown oil.
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
48 mmol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.F[B-](F)(F)F.[OH-].[Na+].S([O-])([O-])=O.[Na+].[Na+]>O.Cl.[Cl-].[Ti+3].[Cl-].[Cl-]>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5.6,9.10.11.12|

Inputs

Step One
Name
Quantity
40 mmol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
2 mmol
Type
reactant
Smiles
F[B-](F)(F)F
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Ti+3].[Cl-].[Cl-]
Name
Quantity
48 mmol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
had been stirred for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this suspension or solution were added, at room temperature
CUSTOM
Type
CUSTOM
Details
Once the mixture thus formed
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted three times with diethyl ether
WASH
Type
WASH
Details
the combined organic phases were then washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After the crude product had been concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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